5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid
Overview
Description
5-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid is a compound that has been the subject of various studies due to its relevance in medicinal chemistry, particularly as a dopaminergic agent and its potential applications in understanding receptor affinity and selectivity. It is used as an important raw material and intermediate used in organic Synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid is complex. The compound’s InChI Code is 1S/C12H14O3/c1-15-11-4-2-3-8-7-9 (12 (13)14)5-6-10 (8)11/h2-4,9H,5-7H2,1H3, (H,13,14) . Further analysis of the molecular structure would require more specific data or a 3D model .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid include a molecular weight of 206.24 . It is a solid at room temperature . More specific properties like melting point, boiling point, solubility, and others are not provided in the search results.Scientific Research Applications
Synthesis and Biological Activity
5-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its derivatives have been widely studied in the field of organic synthesis and pharmacology. One study describes the synthesis of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a compound with biological activity, from 2-naphthoic acid using a sequence of reactions including bromination, esterification, and hydrogenolysis (Öztaşkın, Göksu, & SeÇen, 2011). This compound, as a hydrogen chloride salt, is indicative of the chemical versatility and potential biological relevance of the base molecule.
Enantioselective Synthesis
Enantioselective synthesis, a key aspect of producing biologically active compounds, has been achieved with derivatives of 5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. A two-stage, three-step synthesis has been developed to produce (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, demonstrating the compound's adaptability to enantioselective processes (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).
Cyclisation Reactions
Cyclisation reactions are fundamental in organic chemistry, and the oxidation of carboxylic acids with lead tetra-acetate has been used to convert 5-arylvaleric acids into 1,2,3,4-tetrahydronaphthalenes. This process showcases the compound's role in forming complex cyclic structures (Davies & Waring, 1968).
Acid-Catalyzed Hydrolysis
The study of acid-catalyzed hydrolyses of derivatives like 5-methoxy-1,2,3,4-tetrahydronaphthalene 1,2-epoxide contributes to the understanding of reaction mechanisms in organic chemistry. This research helps in comprehending how these compounds react under different acidic conditions (Sampson, Paik, Duvall, & Whalen, 2004).
Synthesis of Analogues
The synthesis of analogues like 1-methyl-3-methoxy-7-isopropylnaphthalene from simpler compounds like m-cresol demonstrates the compound's utility in constructing structurally diverse molecules, which could have various applications in medicinal chemistry (Adachi, 1973).
properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h3-4,7,10H,2,5-6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYDRTBHQBHLLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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